molecular formula C10H16O4 B012308 4-Hydroxy-cyclohexanacarboxylic acid mehtyl ester acetate CAS No. 103260-78-2

4-Hydroxy-cyclohexanacarboxylic acid mehtyl ester acetate

Cat. No.: B012308
CAS No.: 103260-78-2
M. Wt: 200.23 g/mol
InChI Key: DQYGPKIKWPZBKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cytosine can be synthesized through various chemical methods. One common synthetic route involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method involves reacting urea and an alkoxide, followed by a reaction with alkoxyacrylonitriles or dialkoxypropionitriles .

Industrial Production Methods

In industrial settings, cytosine is often produced by mixing sodium ethoxide, dimethylbenzene, and carbamide, followed by the addition of 3,3-diethoxy propionitrile. The mixture is then subjected to reflux conditions, crystallized, and purified to obtain cytosine .

Chemical Reactions Analysis

Types of Reactions

Cytosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    5-Methylcytosine: Formed through methylation.

    Uracil: Formed through deamination.

    5-Hydroxymethylcytosine: Formed through hydroxylation.

Comparison with Similar Compounds

Cytosine is similar to other pyrimidine bases such as thymine and uracil. it is unique in its ability to form three hydrogen bonds with guanine, contributing to the stability of the DNA double helix . Cytosine analogs, such as cytarabine and flucytosine, are used in medical treatments due to their ability to interfere with DNA replication .

List of Similar Compounds

    Thymine: Another pyrimidine base found in DNA.

    Uracil: A pyrimidine base found in RNA.

    Cytarabine: A cytosine analog used in chemotherapy.

    Flucytosine: A cytosine analog used as an antifungal agent.

Properties

CAS No.

103260-78-2

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-acetyloxycyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h8-9H,3-6H2,1-2H3

InChI Key

DQYGPKIKWPZBKZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC(CC1)C(=O)OC

Canonical SMILES

CC(=O)OC1CCC(CC1)C(=O)OC

Origin of Product

United States

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